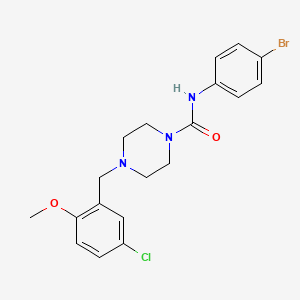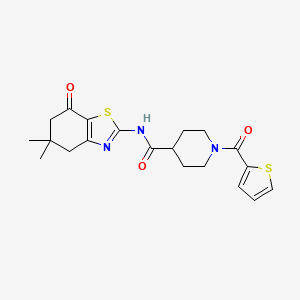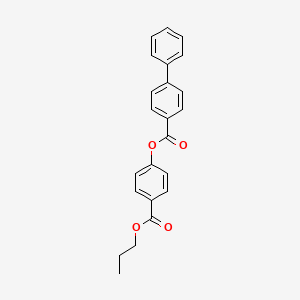
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate
Descripción general
Descripción
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PCBPOC and is a type of ester that is synthesized through a specific chemical process.
Aplicaciones Científicas De Investigación
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate has been studied for its potential applications in various fields, including organic electronics, liquid crystals, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers, which can be used in electronic devices such as solar cells and transistors. In liquid crystals, 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate has been used as a mesogenic compound, which can form liquid crystalline phases with other compounds. In materials science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is not well understood. However, it is believed that this compound interacts with other molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions can lead to the formation of new materials or the modification of existing materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate. However, it is believed that this compound is non-toxic and has low solubility in water. Therefore, it is unlikely to have significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate in lab experiments is its high purity, which can lead to more reliable results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are many future directions for research on 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate. One direction is the synthesis of new materials using this compound as a building block. Another direction is the modification of existing materials using this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is a chemical compound that has potential applications in various fields, including organic electronics, liquid crystals, and materials science. Its synthesis method involves a specific chemical process, and it is believed to interact with other molecules through non-covalent interactions. While there is limited information available on its biochemical and physiological effects, it is unlikely to have significant effects on living organisms. Overall, there are many future directions for research on 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate, and it is an exciting compound to study in the field of scientific research.
Propiedades
IUPAC Name |
(4-propoxycarbonylphenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-2-16-26-22(24)19-12-14-21(15-13-19)27-23(25)20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKLRQSJHYQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



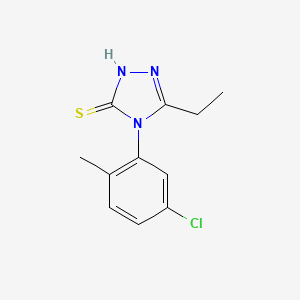
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-5-bromo-2-furamide](/img/structure/B4700553.png)
![5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4700571.png)
![5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)
![2-(methylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4700594.png)
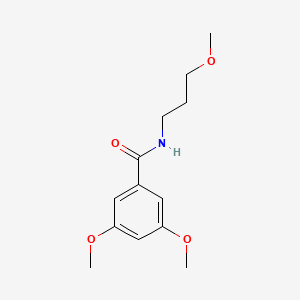
![8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4700606.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4700629.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)
